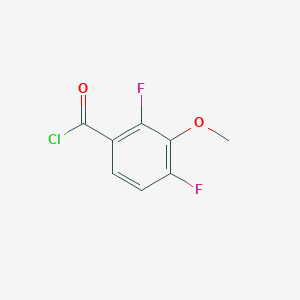

2,4-Difluoro-3-methoxybenzoyl chloride

概要

説明

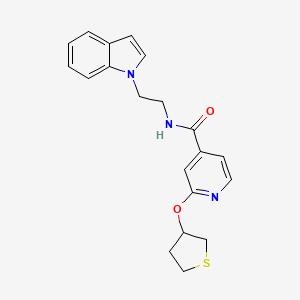

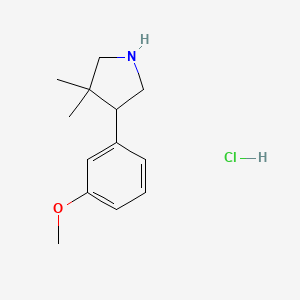

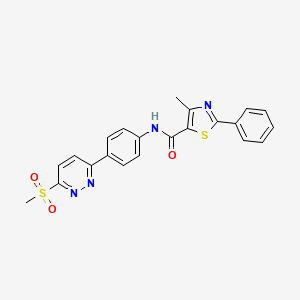

2,4-Difluoro-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5ClF2O2 . It has a molecular weight of 206.58 and is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H5ClF2O2/c1-13-7-5 (10)3-2-4 (6 (7)11)8 (9)12/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm^3 . Its boiling point is 238.7±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 47.6±3.0 kJ/mol . The flash point is 101.6±15.1 °C . The index of refraction is 1.494 .科学的研究の応用

Electrochemical Analysis

A study on the electrochemistry of ionic liquids identified impurities such as chloride in their composition. The presence of chloride and methods to eliminate it are vital for ensuring the purity and effectiveness of various chemical reactions, including those involving 2,4-Difluoro-3-methoxybenzoyl chloride (Li & Johnson, 2003).

Solvolysis Reactions

Research on the solvolysis of various benzoyl chlorides, including methoxybenzoyl chlorides, reveals insights into reaction rates and mechanisms. Such studies are crucial in understanding how this compound might behave in similar solvolysis reactions (Park & Kevill, 2011).

Kinetic Studies in Microemulsions

The solvolysis of benzoyl halides, including methoxybenzoyl chlorides, in microemulsions provides essential data on the kinetics and reaction pathways, which could be relevant for understanding reactions involving this compound (Fernández et al., 2003).

Derivatization in Chromatography

Studies on fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups, including methoxybenzoyl chlorides, have applications in chromatography. This knowledge aids in the development of detection and analysis techniques that could involve this compound (Tsuruta & Kohashi, 1987).

Influence of Substituents in Solvolyses

Research on the solvolyses of dichlorobenzoyl chlorides and their reaction kinetics offers insights into how substituents affect reactions, providing a framework for understanding the behavior of this compound in similar conditions (Park & Kevill, 2012).

Synthesis and Characterization of Compounds

Studies on the synthesis and characterization of compounds like 3-alkyl-4-(p-methoxybenzoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, involving methoxybenzoyl chlorides, provide valuable information on the synthesis pathways and properties of related compounds, including this compound (Yüksek et al., 2008).

Domino Friedel-Crafts Acylation/Annulation

A study on the synthesis of chromen-4-one derivatives via Friedel-Crafts acylation/annulation using methoxybenzoyl chlorides provides insights into the potential chemical reactions and applications for this compound (Bam & Chalifoux, 2018).

Structural Characterization of Isoniazid Derivatives

Research on the structure of isoniazid derivatives, such as 2,4-difluoro-N'-isonicotinoylbenzohydrazide, can help in understanding the structural aspects and potential applications of similar compounds like this compound (Silva et al., 2006).

Safety and Hazards

2,4-Difluoro-3-methoxybenzoyl chloride is considered hazardous . It may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2,4-difluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)3-2-4(6(7)11)8(9)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYMWQNLWOAEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)

![N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2674347.png)

![N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide](/img/structure/B2674349.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2674354.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2674355.png)

![N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2674366.png)